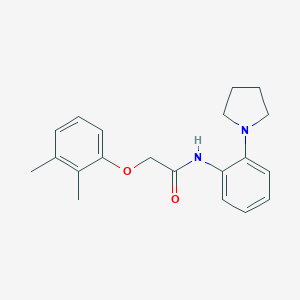![molecular formula C21H20N2O3 B243849 N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. ESI-09 was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied extensively for its ability to modulate various cellular pathways.
Mechanism of Action
ESI-09 works by binding to the extracellular domain of ENaC and blocking the channel from opening, thereby reducing sodium transport across the cell membrane. This leads to a decrease in salt and water reabsorption in the kidneys, which can help to lower blood pressure in hypertensive patients. ESI-09 also inhibits the activity of the Wnt signaling pathway by preventing the interaction between two key proteins, Frizzled and Disheveled.
Biochemical and Physiological Effects:
Studies have shown that ESI-09 can effectively lower blood pressure in animal models of hypertension, and can also improve lung function in models of cystic fibrosis and pulmonary edema. ESI-09 has also been found to have anti-tumor effects in certain cancer cell lines, suggesting that it may have potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of ESI-09 is its high potency and specificity for ENaC and the Wnt signaling pathway. This makes it a valuable tool for studying the role of these proteins in various cellular processes and disease states. However, one limitation of ESI-09 is that it is relatively unstable and can degrade over time, which can make it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for research on ESI-09. One area of interest is the development of more stable analogs of ESI-09 that can be used in long-term experiments. Another potential direction is the investigation of ESI-09 as a therapy for other diseases that involve ENaC dysfunction, such as Liddle syndrome and pseudohypoaldosteronism. Additionally, further research is needed to fully understand the mechanisms of action of ESI-09 and its potential interactions with other cellular pathways.
Synthesis Methods
The synthesis of ESI-09 involves a multi-step process that starts with the condensation of 4-ethylbenzoic acid with 2-aminomethylphenol to form the intermediate 4-[(4-ethylbenzoyl)amino]-2-methylphenol. This intermediate is then reacted with furfurylamine in the presence of a dehydrating agent to yield the final product, ESI-09.
Scientific Research Applications
ESI-09 has been shown to be a potent inhibitor of the epithelial sodium channel (ENaC), a protein that plays a critical role in regulating salt and water balance in the body. ENaC dysfunction has been linked to a number of diseases, including hypertension, cystic fibrosis, and pulmonary edema. ESI-09 has also been found to inhibit the activity of the Wnt signaling pathway, which is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer.
properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[(4-ethylbenzoyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-3-15-6-8-16(9-7-15)20(24)22-17-10-11-18(14(2)13-17)23-21(25)19-5-4-12-26-19/h4-13H,3H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
MDHCOXYZUDBCBQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
![2,5-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243783.png)
![3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243785.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243786.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B243788.png)
![2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B243790.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243791.png)